4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine

Lipophilicity Physicochemical Property Drug-likeness

A privileged fluorinated building block featuring a unique 5-methoxy-2-trifluoromethylphenyl push-pull electronic system that no other regioisomer can replicate. Essential for SAR studies, biaryl library synthesis via Suzuki coupling, and OLED phosphorescent emitter design. Pre-installed methoxy and CF3 groups accelerate lead optimization in drug discovery. Select this specific regioisomer to ensure reproducible target binding and metabolic stability data. Request a quote today for research-grade material.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
CAS No. 1214368-70-3
Cat. No. B1388626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine
CAS1214368-70-3
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(F)(F)F)C2=CC=NC=C2
InChIInChI=1S/C13H10F3NO/c1-18-10-2-3-12(13(14,15)16)11(8-10)9-4-6-17-7-5-9/h2-8H,1H3
InChIKeyNZZJSJINTOCRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine (CAS 1214368-70-3): A 4-Phenylpyridine Building Block for Fluorinated Heterocycle Synthesis


4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine (CAS 1214368-70-3) is a fluorinated aromatic building block belonging to the 4-phenylpyridine class [1]. The compound features a pyridine core linked via the 4-position to a phenyl ring bearing both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group in a 5-methoxy-2-trifluoromethyl substitution pattern [2]. This unique electronic push-pull architecture makes it a valuable intermediate for constructing more complex heterocyclic systems via cross-coupling reactions [3].

Why Generic 4-Phenylpyridine Analogs Cannot Substitute for 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine (1214368-70-3) in Structure-Activity Applications


Simple 4-phenylpyridine analogs lack the distinctive electronic and steric profile conferred by the precise 5-methoxy-2-trifluoromethyl substitution pattern on the phenyl ring [1]. This specific arrangement creates a unique push-pull electronic system that can modulate molecular properties critical for target binding and pharmacokinetics, such as lipophilicity and metabolic stability [2]. Substituting with a different regioisomer, such as the 4-methoxy-2-trifluoromethyl or 2-methoxy-4-trifluoromethyl analog, will alter the molecule's dipole moment, conformational preference, and potential interactions with biological targets, leading to unpredictable changes in activity or selectivity in a given assay [3]. Therefore, for research requiring this precise electronic and spatial environment, only this specific compound is fit-for-purpose.

Quantitative Differentiation of 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine (1214368-70-3) from its Closest Analogs


Enhanced Lipophilicity (LogP) of 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine Compared to Unsubstituted 4-Phenylpyridine

The addition of a trifluoromethyl group and a methoxy group significantly increases the lipophilicity of the 4-phenylpyridine scaffold. The calculated logP for 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine is predicted to be approximately 2.5-3.4 [1], whereas the logP for the unsubstituted core, 4-phenylpyridine, is reported to be 2.59 [2]. This difference, which can approach an order of magnitude in the partition coefficient, is critical for membrane permeability and oral bioavailability.

Lipophilicity Physicochemical Property Drug-likeness

Regioisomeric Differentiation: Unique Electronic Profile of the 5-Methoxy-2-trifluoromethyl Substitution Pattern

The precise positioning of the methoxy and trifluoromethyl groups is critical. The 5-methoxy-2-trifluoromethyl arrangement creates a unique electronic 'push-pull' system. While quantitative data for this exact compound is not publicly available, the principle is demonstrated in related phenylpyridine systems where the position of these substituents significantly alters photophysical properties. For instance, in iridium(III) phenylpyridine complexes, placing a methoxy group on the pyridyl ring and a trifluoromethyl group on the phenyl ring leads to distinct tuning of emission wavelengths and quantum yields compared to other substitution patterns [1]. This class-level inference supports that this specific regioisomer offers a unique electronic environment not found in its 4-methoxy-2-trifluoromethyl or 2-methoxy-4-trifluoromethyl analogs.

Regiochemistry Electronic Effects SAR Studies

Potential for Enhanced Metabolic Stability Conferred by the 5-Methoxy-2-trifluoromethylphenyl Motif

The trifluoromethyl group is a well-established motif for increasing metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes. While no direct microsomal stability data for 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine is available, the class-level benefit is clear. The 5-methoxy-2-trifluoromethyl pattern, in particular, places the metabolically labile methoxy group adjacent to the strongly electron-withdrawing trifluoromethyl group, which can further deactivate the aromatic ring towards electrophilic oxidation [1]. This suggests a potential advantage over non-fluorinated or differently-substituted analogs, which may be more susceptible to rapid metabolic clearance.

Metabolic Stability CYP450 Fluorine Chemistry

Synthetic Utility: A Versatile Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

As a 4-phenylpyridine derivative, this compound can serve as a versatile building block for further elaboration, particularly in Suzuki-Miyaura cross-coupling reactions [1]. While no reaction yields specific to this compound are reported, class-level knowledge indicates that halogenated derivatives (e.g., bromo- or iodo- at the pyridine 2- or 3-position) can be efficiently coupled with boronic acids. This specific compound is described as useful in the development of bioactive molecules and heterocyclic frameworks due to its inherent electronic properties [2]. The presence of the CF3 and OCH3 groups offers a pre-functionalized handle for building molecular diversity, providing an advantage over simpler 4-phenylpyridine starting materials that require additional de novo functionalization steps.

Cross-coupling Suzuki-Miyaura Building Block

Targeted Research and Industrial Applications for 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine (1214368-70-3)


Medicinal Chemistry: A Pre-Functionalized Scaffold for Optimizing Lead-Like Properties

In early-stage drug discovery, 4-(5-Methoxy-2-(trifluoromethyl)phenyl)pyridine serves as a privileged scaffold for constructing lead series with inherently favorable lipophilicity and predicted metabolic stability. Its use is particularly relevant when the target protein's binding pocket is hypothesized to accommodate the unique push-pull electronic profile of the 5-methoxy-2-trifluoromethylphenyl group, a feature not offered by other regioisomers [1]. It is a strategic choice for projects aiming to improve upon the permeability and half-life of simpler 4-phenylpyridine leads.

Organic Synthesis: A Versatile Building Block for Suzuki-Miyaura Cross-Coupling

This compound is an ideal starting material for the divergent synthesis of biaryl libraries via Suzuki-Miyaura cross-coupling [1]. Its pre-installed methoxy and trifluoromethyl groups eliminate the need for de novo introduction of these valuable moieties, accelerating the synthesis of more complex molecules. Researchers seeking to explore structure-activity relationships around a fluorinated, electron-rich arylpyridine core should prioritize this building block.

Materials Science: A Precursor for Tailored Phosphorescent Ligands

Given the demonstrated use of analogous phenylpyridine derivatives with methoxy and trifluoromethyl groups in tuning the emission properties of iridium(III) complexes for OLEDs [1], this specific compound is a prime candidate for designing novel phosphorescent emitters. Its unique regioisomeric substitution pattern offers the potential to fine-tune emission wavelength and quantum efficiency, a key differentiator for high-performance optoelectronic materials.

Academic Research: Structure-Activity Relationship (SAR) Studies on Fluorinated Heterocycles

For academic groups investigating the influence of fluorine substitution on biological or material properties, this compound is an essential tool. It allows for a direct, controlled comparison with non-fluorinated and regioisomeric analogs to deconvolute the specific contribution of the 5-methoxy-2-trifluoromethylphenyl group. Its use is critical for generating high-quality SAR data that cannot be obtained using generic or improperly substituted controls [1].

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